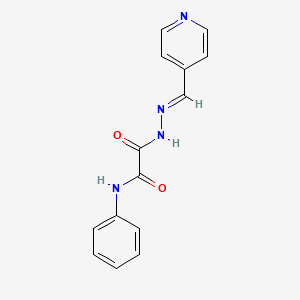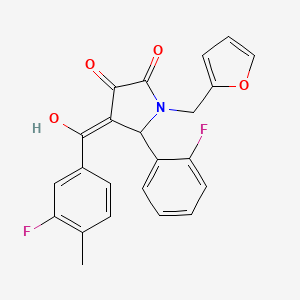![molecular formula C25H25N3O3S B12024050 [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024050.png)
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye un residuo hidrazinilideno, un grupo carbamotioil y un éster propoxi benzoato, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio hidrazinilideno: Este paso implica la reacción de 3-metilfenilhidrazina con un aldehído o cetona adecuado en condiciones ácidas o básicas para formar el intermedio hidrazinilideno.
Introducción del grupo carbamotioil: El intermedio se hace reaccionar entonces con un derivado de cloruro de tiocarbamoyl para introducir el grupo carbamotioil.
Esterificación: El último paso implica la esterificación del compuesto resultante con ácido 4-propoxi benzoico en condiciones ácidas para formar el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Técnicas como la síntesis de flujo continuo y el monitoreo automático de reacciones se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
[4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado la formación de aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos aromáticos, donde los halógenos u otros sustituyentes se pueden introducir utilizando reactivos como agentes halogenantes o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Agentes halogenantes, nucleófilos y solventes adecuados como diclorometano o etanol.
Productos principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas, alcoholes.
Sustitución: Derivados halogenados, compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
[4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando su actividad e influenciando los procesos celulares. Las dianas moleculares y vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con una funcionalidad de éster similar.
1-Bencil 2-metil (2S,4R)-4-((4-bromoisoindolina-2-carbonil)oxi)pirrolidina-1,2-dicarboxilato:
Cloruro de 4-(4,6-dimetoxi-1,3,5-triazin-2-il)-4-metilmorfolinio: Un compuesto que se utiliza como agente condensante en reacciones orgánicas.
Singularidad
Lo que diferencia a [4-[(E)-[(3-metilfenil)carbamotioilhidrazinilideno]metil]fenil] 4-propoxi benzoato es su combinación única de grupos funcionales, que le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas. Esta versatilidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C25H25N3O3S |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H25N3O3S/c1-3-15-30-22-13-9-20(10-14-22)24(29)31-23-11-7-19(8-12-23)17-26-28-25(32)27-21-6-4-5-18(2)16-21/h4-14,16-17H,3,15H2,1-2H3,(H2,27,28,32)/b26-17+ |
Clave InChI |
WKXCBDIJWXAXPZ-YZSQISJMSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![3-bromo-N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023971.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)

![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)


![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12024028.png)

![3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024037.png)

